3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Overview
Description
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . This compound is known for its role as an intermediate in the preparation of various pharmaceuticals, including Vatalanib . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes at the molecular level . This interaction often involves the formation of hydrogen bonds and other types of intermolecular forces, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels, potentially influencing a variety of biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with 2-hydroxy-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(pyridin-4-yl)-1H-inden-1-one or 3-carboxy-2-(pyridin-4-yl)-1H-inden-1-one.
Reduction: Formation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives on the pyridine ring.
Scientific Research Applications
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)-1H-inden-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-hydroxy-2-(pyridin-3-yl)-1H-inden-1-one: The position of the pyridine ring is different, potentially leading to variations in chemical and biological properties.
3-hydroxy-2-(pyridin-2-yl)-1H-inden-1-one: Similar to the previous compound, the position of the pyridine ring affects its characteristics.
Uniqueness
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is unique due to the specific positioning of the hydroxyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?
A1: The synthesis involves reacting phthalic anhydride with 4-picoline, using dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. This reaction is carried out at 190°C for 24 hours, yielding this compound at a 90.6% yield [].
Q2: How is the synthesized this compound characterized?
A2: The structure of the synthesized compound is confirmed through spectroscopic analyses, including 1H Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.